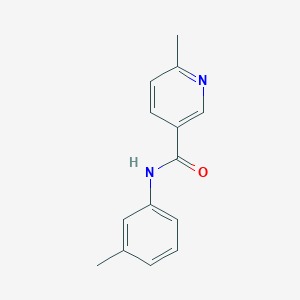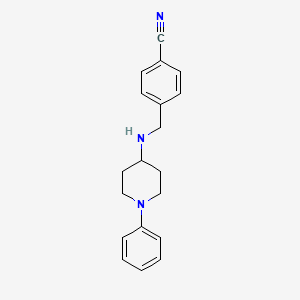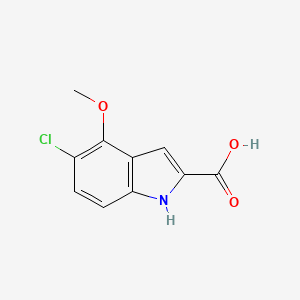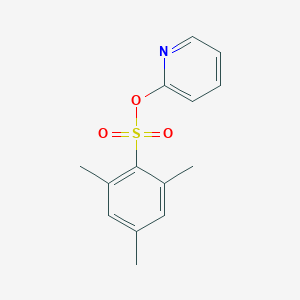
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a member of the pyridine carboxamide family of compounds and is commonly used as a tool in the study of various biological processes. In
作用机制
The mechanism of action of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various tissues throughout the body, including the central nervous system, and are involved in the regulation of various cellular processes. This compound has been shown to bind to sigma-1 receptors with high affinity, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have anti-inflammatory properties, inhibiting the production of various pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can modulate pain sensitivity and reduce inflammation.
实验室实验的优点和局限性
One of the primary advantages of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide is its high affinity for sigma-1 receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of this compound is its potential for off-target effects. This compound has been shown to bind to other receptors, including the dopamine D2 receptor, which may complicate its use in certain experiments.
未来方向
There are many potential future directions for the study of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide. One area of interest is the role of sigma-1 receptors in the modulation of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have potential applications in the treatment of chronic pain and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 3-methylaniline in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain this compound in its pure form. The synthesis method has been optimized to produce high yields of this compound with minimal impurities.
科学研究应用
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been widely used in scientific research as a tool to study various biological processes. One of its primary applications is in the study of the central nervous system. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This compound has also been used to study the role of sigma-1 receptors in the modulation of pain and inflammation.
属性
IUPAC Name |
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-3-5-13(8-10)16-14(17)12-7-6-11(2)15-9-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBELECUAGKXCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)
![N-[4-(dimethylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7479599.png)





![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)